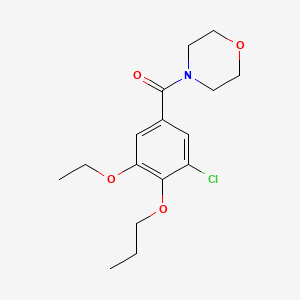![molecular formula C20H20Cl2N2O B4171024 {3-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171024.png)
{3-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
説明
Synthesis Analysis
The synthesis of amines, which this compound is a type of, can involve various methods. One such method is the benzylic amine synthesis by amination (arylation) . This process involves the decarboxylative transamination of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Another method involves the reductive amination of aldehydes or ketones .Chemical Reactions Analysis
Amines, including this compound, can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
While specific physical and chemical properties for this compound were not found, amines in general have the ability to act as weak organic bases . They can react with acids to form salts soluble in water .Safety and Hazards
The safety data sheet for 4-Chlorobenzylamine, a related compound, indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
特性
IUPAC Name |
N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-19-6-4-17(5-7-19)15-24-20-3-1-2-18(12-20)14-23-13-16-8-10-22-11-9-16;/h1-12,23H,13-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLLUOWBRUFDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CNCC3=CC=NC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4170950.png)


![N-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4170989.png)
![METHYL 2-[1-(4-TERT-BUTYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B4170994.png)
![2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4170999.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4171005.png)
![4-Ethyl-13,14-dimethoxy-8-phenyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10(15),11,13-pentaene-7,16-dione](/img/structure/B4171008.png)
![N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide](/img/structure/B4171014.png)
![1-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}-1-propanone](/img/structure/B4171018.png)
![4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4171027.png)
![1-{2-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4171038.png)
![ethyl 7-acetyl-8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4171043.png)

